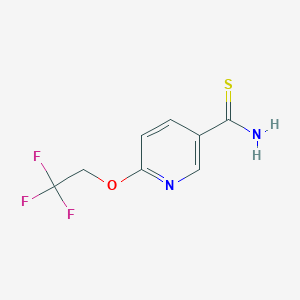

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves a multi-step process starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This process highlights the complex nature of synthesizing trifluoroethoxy substituted pyridine derivatives, suggesting similar complexity in synthesizing 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as the N-Aryl 2-Cyanothioacetamide intermediates, showcases the significance of cyanothioacetamide derivatives in heterocyclic synthesis, implying the structural complexity and relevance of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide in similar contexts (M. Salem et al., 2011).

Chemical Reactions and Properties

The chemical reactions of related pyridine derivatives, such as the formation of spin crossover in thioamide-functionalised 2,6-bis(pyrazol-1-yl)pyridine iron(ii) complexes, indicate the potential for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide to undergo unique chemical transformations, leading to materials with significant properties like spin crossover behavior (Max Attwood et al., 2019).

Physical Properties Analysis

The synthesis and characterization of compounds, such as N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, required for the synthesis of radiolabelled peptides, highlight the importance of understanding the physical properties of fluorinated pyridine derivatives for applications in medical imaging and diagnostics (Ryan A. Davis & J. Fettinger, 2018).

Chemical Properties Analysis

The enhancement of electrochemical properties of conductive polymers on the surface of new synthesized pyridine derivatives, like 2-(pyridin-3-ylmethylene)hydrazine-1-carbothioamide-modified electrodes, shows the potential for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide to impact materials science, particularly in the development of advanced electrochemical sensors and capacitors (R. Safari et al., 2019).

Scientific Research Applications

Chemical Structure and Derivatives

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a compound with potential interest in the field of chemistry and material science due to its unique structure, incorporating a trifluoroethoxy group and a carbothioamide moiety attached to a pyridine ring. The presence of both the trifluoroethoxy group and the carbothioamide moiety suggests this compound could have interesting electronic properties and possible applications in developing novel materials or as a ligand in coordination chemistry.

Applications in Coordination Chemistry and Biological Activities

The structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide suggests it could be relevant in coordination chemistry and as a precursor for synthesizing complexes with potential biological activities. Coordination compounds featuring pyridine derivatives are known for their diverse applications, ranging from catalysis to medicinal chemistry. Pyridine derivatives, including those similar to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide, have been studied for their potential as ligands in metal complexes, which can exhibit antifungal, antibacterial, antioxidant, and anticancer activities (Boča, Jameson, & Linert, 2011); (Abu-Taweel et al., 2022); (Alshamrani, 2023).

Environmental and Analytical Chemistry

Compounds similar to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide have found applications in environmental and analytical chemistry, particularly in the study of persistent organic pollutants (POPs) and in the development of chemosensors for detecting various species in environmental, agricultural, and biological samples. The structural elements present in 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide could make it a candidate for studying its interaction with pollutants or as a building block for designing sensors with high specificity and sensitivity (Wang et al., 2019).

Potential for Novel Agrochemicals

The structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide could be explored in the synthesis of novel agrochemicals. Pyridine-based compounds have been crucial in developing pesticides, including fungicides, insecticides, and herbicides. Research into derivatives of pyridine and related heterocyclic compounds has led to the discovery of new agrochemicals with enhanced efficacy and safety profiles. The unique features of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide, such as the electron-withdrawing trifluoroethoxy group, could influence its activity and specificity when developed into agrochemicals (Guan et al., 2016).

properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2OS/c9-8(10,11)4-14-6-2-1-5(3-13-6)7(12)15/h1-3H,4H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHZAGDMGSMJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=S)N)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380386 |

Source

|

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide | |

CAS RN |

175277-59-5 |

Source

|

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)

![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)

![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)